2-Heptyl butyrate

説明

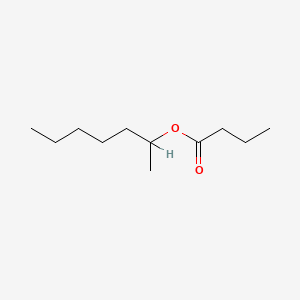

Structure

3D Structure

特性

IUPAC Name |

heptan-2-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-9-10(3)13-11(12)8-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKUPJHQSAPWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865937 | |

| Record name | 2-Heptyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid | |

| Record name | (+\/-)Heptan-2-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1076/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | (+\/-)Heptan-2-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1076/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.860 | |

| Record name | (+\/-)Heptan-2-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1076/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39026-94-3 | |

| Record name | 2-Heptyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39026-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039026943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 1-methylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFT3C3F90P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Considerations of 2 Heptyl Butyrate

Systematic and Common Synonyms

The compound is known by several names, reflecting different naming conventions and historical usages in scientific and commercial contexts. ontosight.aithegoodscentscompany.com

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for 2-heptyl butyrate (B1204436) is heptan-2-yl butanoate . nih.govchemspider.com This name precisely describes the molecule's structure: "butanoate" indicates an ester of butanoic acid, and "heptan-2-yl" specifies that the seven-carbon alkyl group (heptyl) is attached to the ester's oxygen atom via its second carbon atom. nih.gov

Beyond its systematic IUPAC name, 2-heptyl butyrate is referenced by various synonyms and identifiers in chemical databases and commercial listings. These aliases are crucial for comprehensively searching literature and databases. Common synonyms include 2-heptyl butanoate, butanoic acid, 1-methylhexyl ester, and 1-methylhexyl butyrate. ontosight.ainih.govchemspider.com The CAS Registry Number provides a unique identifier for this specific chemical substance. nih.gov

Table of Chemical Identifiers and Synonyms for this compound

| Identifier Type | Identifier/Synonym |

|---|---|

| IUPAC Name | heptan-2-yl butanoate nih.govchemspider.com |

| CAS Number | 39026-94-3 nih.govchemspider.com |

| Common Name | This compound ontosight.ai |

| Synonym | 2-Heptyl butanoate ontosight.aichemspider.com |

| Synonym | Butanoic acid, 1-methylhexyl ester ontosight.aithegoodscentscompany.com |

| Synonym | 1-Methylhexyl butanoate chemspider.com |

| Synonym | Heptan-2-yl butyrate thegoodscentscompany.comchemspider.com |

| FEMA Number | 3981 ontosight.aithegoodscentscompany.com |

| EC Number | 609-607-0 nih.gov |

Stereoisomeric Aspects: Racemic Mixtures and Chiral Resolution

The carbon atom at the second position of the heptyl group in this compound is bonded to four different groups: a hydrogen atom, a methyl group, a pentyl group, and the oxygen atom of the butyrate ester. This makes it a chiral center, meaning the molecule is not superimposable on its mirror image. mdpi.com Consequently, this compound can exist as a pair of enantiomers: (R)-2-heptyl butyrate and (S)-2-heptyl butyrate.

Commercially, the compound is often supplied as a racemic mixture , which contains equal amounts of the (R)- and (S)-enantiomers. ontosight.aithegoodscentscompany.com Such mixtures are denoted with prefixes like "(+/-)-" or "(±)-". ontosight.aithegoodscentscompany.com The separation of a racemic mixture into its individual enantiomers is a process known as chiral resolution. rsc.org Common methods for chiral resolution include enzymatic resolution and chiral chromatography, which exploit the different ways enantiomers interact with a chiral environment or catalyst. rsc.orgresearchgate.net For example, enzymatic resolution using lipases can selectively hydrolyze one enantiomer in a racemic ester mixture, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. guildhe.ac.uk

Enantiomers of a chiral compound are chemically identical in an achiral environment but can exhibit significantly different biological activities. mdpi.com This is because biological systems, such as enzyme active sites and protein receptors, are themselves chiral and can interact differently with each enantiomer. researchgate.net

While comprehensive comparative studies on the specific activities of (R)- and (S)-2-heptyl butyrate are not extensively documented, research in related fields provides evidence of their potential for differential effects. In a study on the saddle gall midge (Haplodiplosis marginata), (R)-2-heptyl butyrate was identified as a minor component in the insect's pheromone blend, alongside the major component, (R)-2-nonyl butyrate. guildhe.ac.uk Field tests involving lures demonstrated that the addition of (R)-2-heptyl butyrate to the main pheromone component had a measurable effect on the attraction of male midges. guildhe.ac.uk

This finding highlights that a specific enantiomer, in this case, the (R)-form, possesses distinct biological activity. It is a common principle in chemical ecology and pharmacology that one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) may be less active, inactive, or even produce different or adverse effects. mdpi.com The specific three-dimensional arrangement of each enantiomer dictates its fit and interaction with chiral biological targets, leading to these observed differences in activity. researchgate.net

Natural Occurrence and Biosynthesis of 2 Heptyl Butyrate

Presence in Biological Matrices

2-Heptyl butyrate (B1204436) contributes to the complex aroma profiles of numerous fruits and is also a component of some fermented products. Its detection in plant metabolomics studies further underscores its role as a natural volatile organic compound.

Fruit Volatiles and Aroma Profiles

The characteristic scent of many fruits is due to a complex mixture of volatile organic compounds, including esters like 2-heptyl butyrate.

Specific Fruit Species (e.g., Banana, Guava, Pineapple, Strawberry)

Interactive Data Table: Occurrence of this compound and Related Esters in Fruits

| Fruit | Compound Identified | Reference |

| Banana | This compound | fragranceu.comthegoodscentscompany.com |

| Guava | This compound | fragranceu.comthegoodscentscompany.comchemicalbook.in |

| Pineapple | This compound | fragranceu.comthegoodscentscompany.com |

| Strawberry | Heptyl butanoate ('St. Pierre' cultivar) | cdnsciencepub.com |

| Strawberry | 2-Heptyl acetate (B1210297) ('Xiaobai' mutant) | mdpi.comsemanticscholar.org |

| Apple | Heptyl butyrate | wikipedia.orgnih.gov |

| Plum | Heptyl butyrate | wikipedia.org |

| Babaco | Heptyl butyrate | wikipedia.org |

Fermented Products (e.g., Beer, Cheese)

The fermentation process, whether in the production of alcoholic beverages or dairy products, can lead to the formation of a diverse array of flavor compounds, including this compound. This compound has been noted as an aroma component in beer and bleu cheese. fragranceu.comthegoodscentscompany.com The metabolic activity of microorganisms during fermentation is responsible for the synthesis of many esters that contribute to the final flavor profile of these products. mdpi.com For example, in the context of beer, the addition of lacto-fermented apple pomace was found to increase the concentration of various esters, although this compound was not specifically quantified in this study. nih.gov The formation of ethyl esters of short-chain fatty acids, such as ethyl butyrate, is a known contributor to the aroma of spirits, with pleasant notes at low concentrations. mdpi.com

Plant Metabolomics Studies

Metabolomic studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample, have confirmed the presence of this compound in various plants. For example, it has been reported in Acca sellowiana (feijoa or pineapple guava). nih.gov Broader studies on plant volatiles have identified a wide range of esters, including (4E)-4-hexenyl butyrate in Brassicaceae vegetables, highlighting the diversity of ester formation across different plant families. researchgate.net These studies are crucial for understanding the biochemical diversity and the metabolic pathways that lead to the production of such compounds.

Biogenetic Pathways and Precursors

The biosynthesis of esters like this compound is intrinsically linked to primary metabolic pathways, particularly fatty acid metabolism.

Role of Fatty Acid Metabolism

The formation of esters in plants is a result of the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA), which is derived from fatty acid metabolism. mdpi.comashs.org The general pathway involves the breakdown of long-chain fatty acids into smaller units, which can then be converted into various alcohols and acyl-CoAs. ashs.org Specifically, the aroma volatiles of fruits are largely synthesized through the fatty acid pathway, which can produce alcohols, aldehydes, and esters. mdpi.com This pathway includes the lipoxygenase (LOX) and β-oxidation pathways. mdpi.com

The biosynthesis of butyrate, a key precursor for butyrate esters, occurs through several pathways, with the acetyl-CoA pathway being the most prevalent in many bacteria. nih.gov In plants, the synthesis of fatty acids is a fundamental process that provides the building blocks for a vast array of secondary metabolites. ufl.edu The acetate-malonate pathway is a primary route for the formation of fatty acid precursors. ufl.edu Studies on apple aroma have shown a relationship between reduced aroma production and lipid metabolism, particularly the availability of fatty acid precursors, after long-term controlled-atmosphere storage. ashs.org This suggests that the synthesis of esters is dependent on the active metabolism of fatty acids. The production of butyryl-CoA, a direct precursor for butyrate esters, can be engineered in microorganisms like Saccharomyces cerevisiae by introducing the necessary biosynthetic pathways. researchgate.net

Enzymatic Synthesis in Biological Systems

The biosynthesis of this compound can be achieved through enzymatic catalysis, a method that offers high selectivity and operates under mild conditions compared to traditional chemical synthesis. This process typically involves the esterification of butyric acid and 2-heptanol (B47269), facilitated by lipases. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides and can also reverse this reaction to form esters in environments with low water activity. scielo.br

Research into the enzymatic synthesis of flavor esters has identified several key factors that influence the reaction's efficiency and yield. These include the choice of enzyme, the nature of the substrates (both the acid and the alcohol), the reaction medium, and the reaction conditions.

Lipase-Catalyzed Esterification

The primary enzymatic route to this compound is the direct esterification of its precursors. The reaction involves the condensation of butyric acid (butanoic acid) and 2-heptanol, catalyzed by a lipase (B570770). vulcanchem.com Lipases from various microbial sources have been successfully used for synthesizing short-chain esters. scielo.brpjsir.org For instance, lipases from Candida antarctica, porcine pancreas, Candida cylindracea (yeast), and Mucor sp. (mold) have been studied for their catalytic activity in esterification reactions. pnas.org

One of the significant advantages of using enzymes is their potential for stereoselectivity, which is particularly relevant for a chiral molecule like this compound.

Research Findings on Reaction Conditions

The environment in which the enzymatic reaction occurs is critical. A study on the esterification of butyric acid and heptanol (B41253) using porcine pancreatic lipase demonstrated a dramatic difference in conversion rates between aqueous and non-aqueous media. In an aqueous buffer, the reaction stopped with a conversion of less than 0.1%. pnas.org However, when the same reaction was conducted in the organic solvent hexane (B92381), the conversion rate exceeded 90% after two hours. pnas.org This highlights the necessity of a non-aqueous system to shift the reaction equilibrium towards ester formation by minimizing the competing hydrolysis reaction.

The data below, from a study using porcine pancreatic lipase, illustrates the rates of various lipase-catalyzed reactions in organic solvents.

| Reaction Type | Substrates | Solvent | Relative Rate |

| Esterification | Butyric acid + Heptanol | Hexane | 100% |

| Aminolysis | Butyric acid + Heptylamine | Hexane | 67% |

| Acyl exchange | Propionic acid + Heptyl butyrate | Hexane | 24% |

| Thiotransesterification | Ethyl thiobutyrate + Heptanol | Hexane | 15% |

| Data adapted from a study on porcine pancreatic lipase reactions in organic solvents. The esterification rate is set as the baseline for comparison. pnas.org |

Influence of Alcohol Structure

The chemical structure of the alcohol substrate, specifically the position of the hydroxyl (-OH) group, significantly impacts the rate of enzymatic esterification due to steric hindrance. 2-Heptanol is a secondary alcohol, meaning the -OH group is attached to a secondary carbon atom. Research on the esterification of butyric acid with different isomers of hexanol shows that primary alcohols react much more readily than secondary alcohols. ntnu.no

The study demonstrated that the esterification extent with 1-hexanol (B41254) (a primary alcohol) was substantially higher than with 2-hexanol (B165339) or 3-hexanol (B165604) (secondary alcohols). ntnu.no This is attributed to the increased steric hindrance around the hydroxyl group created by the hydrocarbon chains in secondary alcohols, which impedes the enzyme's access to the reaction site. ntnu.no This finding suggests that the enzymatic synthesis of this compound from 2-heptanol would likely be less efficient than the synthesis of its primary alcohol isomer, heptyl butyrate, from 1-heptanol. pjsir.orgntnu.no

The table below summarizes findings on the effect of the hydroxyl group's position on the esterification of butyric acid, which serves as an important analogue for understanding this compound synthesis.

| Alcohol Substrate | Alcohol Type | Relative Esterification Extent |

| 1-Hexanol | Primary | High |

| 2-Hexanol | Secondary | Low |

| 3-Hexanol | Secondary | Very Low |

| This table illustrates the principle of steric hindrance in lipase-catalyzed esterification, based on research with hexanol isomers. ntnu.no |

While the direct enzymatic synthesis of this compound is a subject of ongoing research, the principles derived from studies on similar short-chain esters provide a solid foundation for its development. vulcanchem.commdpi.com The use of lipases in non-aqueous solvents is a proven method, with the main challenges being the optimization of reaction conditions and overcoming the lower reactivity associated with secondary alcohols like 2-heptanol. pnas.orgntnu.no

Synthetic Methodologies for 2 Heptyl Butyrate

Esterification Reactions

The primary method for synthesizing 2-heptyl butyrate (B1204436) is through the esterification of 2-heptanol (B47269) with butyric acid. vulcanchem.com This reaction involves the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the carboxylic acid, with the elimination of a water molecule.

Conventional Acid-Catalyzed Approaches

The traditional and most widely reported method for producing 2-heptyl butyrate is through direct esterification catalyzed by strong mineral acids. This approach, known as Fischer-Speier esterification, typically utilizes catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The reaction involves heating a mixture of 2-heptanol and butyric acid in the presence of the acid catalyst. vulcanchem.com The catalyst protonates the carbonyl oxygen of the butyric acid, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of 2-heptanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water produced during the reaction is typically removed, often through azeotropic distillation. Reaction temperatures are generally elevated, often at reflux, to increase the reaction rate. Yields for this method can be high, often exceeding 90% under optimized conditions. vulcanchem.com

For industrial-scale production, continuous flow reactors are often employed to improve efficiency and control over reaction parameters. vulcanchem.com In these systems, heterogeneous acid catalysts, such as ion-exchange resins, may be used to simplify catalyst removal and minimize corrosion issues associated with strong mineral acids. vulcanchem.com

Table 1: Conventional Acid-Catalyzed Synthesis of this compound

| Parameter | Details |

|---|---|

| Reactants | 2-Heptanol, Butyric Acid |

| Catalyst | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), or heterogeneous catalysts (e.g., ion-exchange resins) |

| Reaction Type | Fischer-Speier Esterification |

| Key Conditions | Elevated temperatures (reflux), removal of water to shift equilibrium |

| Advantages | High yields, well-established method |

| Disadvantages | Use of corrosive acids, potential for side reactions at high temperatures |

Enzyme-Catalyzed Synthesis (Biocatalysis)

As an alternative to chemical catalysis, enzymatic methods, particularly those using lipases, have gained significant attention for the synthesis of esters like this compound. Biocatalysis offers several advantages, including milder reaction conditions, high specificity, and a more environmentally friendly profile. mdpi.comlongdom.org

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of fats and oils in nature. scielo.br In non-aqueous or low-water environments, the equilibrium of the reaction they catalyze shifts towards synthesis, making them effective catalysts for esterification. longdom.orgscielo.br Various lipases, such as those from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and porcine pancreas, have been successfully used to synthesize a range of esters. longdom.orgscielo.br

The synthesis of this compound via lipase (B570770) catalysis involves the direct esterification of 2-heptanol and butyric acid in a suitable solvent or in a solvent-free system. rsc.org The use of immobilized enzymes is common as it facilitates catalyst recovery and reuse, enhancing the economic viability of the process. researchgate.net

The efficiency of lipase-catalyzed esterification is influenced by several parameters that need to be optimized to achieve high conversion rates and yields. These factors include:

Temperature: While lipases generally operate under mild temperatures, the optimal temperature for ester synthesis can vary. For instance, studies on similar esters have shown optimal temperatures ranging from 30°C to 50°C. redalyc.org

Substrate Molar Ratio: The ratio of alcohol to acid can significantly impact the reaction equilibrium and rate. An excess of one substrate can be used to drive the reaction forward, but can also lead to substrate inhibition. redalyc.org

Enzyme Concentration: Increasing the enzyme concentration generally increases the reaction rate, but there is a point of saturation beyond which further addition does not significantly improve the yield. researchgate.net

Water Content: A small amount of water is essential for maintaining the catalytic activity of lipases. However, excess water will favor the reverse reaction (hydrolysis), reducing the ester yield. rsc.org Water can be removed from the reaction medium using molecular sieves or by performing the reaction under vacuum.

Solvent: The choice of solvent can affect enzyme activity and stability, as well as the solubility of the substrates. Hydrophobic organic solvents like hexane (B92381) and isooctane (B107328) are often used. vulcanchem.com Solvent-free systems are also an attractive option for a greener process. rsc.org

Table 2: Key Parameters in Lipase-Catalyzed Ester Synthesis

| Parameter | Influence on the Reaction |

|---|---|

| Temperature | Affects reaction rate and enzyme stability |

| Substrate Molar Ratio | Influences reaction equilibrium and potential substrate inhibition |

| Enzyme Concentration | Directly impacts the initial reaction rate |

| Water Activity | Crucial for enzyme activity, but excess water promotes hydrolysis |

| Solvent | Affects enzyme performance and substrate solubility |

| Immobilization | Facilitates enzyme reuse and process stability |

Novel Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient methods for chemical synthesis. For ester production, this has led to the exploration of novel technologies that can reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. aliyuncs.com In the context of esterification, microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in significantly shorter reaction times and often improved yields compared to conventional heating methods. aliyuncs.commdpi.com

A study on the synthesis of heptyl butanoate (an isomer of this compound) demonstrated that microwave irradiation in the presence of a sulfonated activated carbon catalyst led to higher conversion yields compared to conventional heating with an oil bath. mdpi.comresearchgate.net The enhanced performance under microwave heating was particularly noticeable when there was a higher moisture content, suggesting that microwaves may help to suppress the reverse hydrolysis reaction. mdpi.comresearchgate.net The selective heating of the catalyst particles by microwaves is believed to contribute to this enhanced reactivity. mdpi.com

The application of microwave technology to the synthesis of this compound offers a promising green chemistry approach, with the potential for faster production and reduced energy consumption. aliyuncs.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heptyl Butanoate

| Feature | Conventional Heating (Oil Bath) | Microwave Heating |

|---|---|---|

| Catalyst | Sulfonated Activated Carbon (AC-SO₃H) | Sulfonated Activated Carbon (AC-SO₃H) |

| Yield (First Run) | 53.0% | 80.3% |

| Reaction Time | Longer | Significantly Shorter |

| Heating Mechanism | Conduction and Convection | Direct interaction with polar molecules |

Data from a study on heptyl butanoate synthesis. mdpi.comresearchgate.net

Efficiency and Yield Optimization Studies

The optimization of synthetic routes to this compound is a key objective, with research focusing on catalysts, reaction conditions, and innovative technologies to maximize product yield. Traditional methods involving acid catalysis have been refined, while newer approaches utilizing enzymatic processes and microwave irradiation have shown significant promise.

Acid-catalyzed esterification, a conventional method for producing this compound, involves the reaction of butyric acid and 2-heptanol. vulcanchem.com The use of concentrated sulfuric acid as a catalyst at elevated temperatures, typically between 80–100°C, has been shown to achieve yields greater than 90%. vulcanchem.com The efficiency of this process relies on effectively managing the reaction equilibrium, often by removing water as it is formed.

More advanced techniques have been explored to further boost efficiency. Microwave-assisted synthesis using a sulfonated activated carbon (AC-SO3H) catalyst has demonstrated a significant improvement over conventional heating methods. mdpi.comresearchgate.net In one study, microwave heating at 130°C for 30 minutes resulted in a product yield of 80.3%, a substantial increase from the 53.0% yield obtained through conventional oil-bath heating under the same temperature and time conditions. mdpi.com This enhancement is partly attributed to the suppression of the reverse hydrolysis reaction, which is often promoted by moisture content in the reactants. mdpi.comresearchgate.net The moisture content in the butanoic acid was found to be a critical factor; lower moisture content generally leads to greater yields. mdpi.com

Enzymatic synthesis presents a green alternative, utilizing lipases or cutinases to catalyze the esterification. Studies on the synthesis of similar alkyl butyrates using immobilized Rhodococcus cutinase (Rcut) have provided valuable insights. nih.gov The choice of solvent is crucial, with non-polar solvents like isooctane and heptane (B126788) being optimal for maximizing yield. nih.govvulcanchem.com The enzyme also exhibits substrate preference, favoring alcohols with carbon chain lengths of C6 to C8. nih.govvulcanchem.com By incrementally adding the substrate over several days, a high product concentration can be achieved; for instance, 452 mM of butyl butyrate was synthesized over five days in a fed-batch process. nih.gov

The following table summarizes and compares various methods for the synthesis of this compound and analogous esters, highlighting the conditions used and the yields achieved.

| Method | Catalyst | Reactants | Conditions | Yield | Source |

| Acid Catalysis | Concentrated H₂SO₄ | Butyric Acid + 2-Heptanol | 80–100°C | >90% | vulcanchem.com |

| Microwave-Assisted | Sulfonated Activated Carbon (AC-SO₃H) | Butanoic Acid + Heptanol (B41253) | 130°C, 30 min | 80.3% | mdpi.com |

| Conventional Heating | Sulfonated Activated Carbon (AC-SO₃H) | Butanoic Acid + Heptanol | 130°C, 30 min | 53.0% | mdpi.com |

| Enzymatic Synthesis | Immobilized Rhodococcus cutinase | Butyric Acid + Butanol | 30°C, 5 days (fed-batch) | 452 mM | nih.gov |

| Continuous Esterification | p-Toluenesulfonic acid | 2-Methylbutyric Acid + Ethanol | Reflux at 0.5 MPa | 97% | vulcanchem.com |

| Note: Data for analogous esters (butyl butyrate and ethyl 2-methylbutyrate) are included to illustrate the potential of these methods. |

Reaction Mechanisms and Kinetic Studies

The synthesis of this compound is primarily achieved through esterification, a reaction whose mechanism and kinetics are central to its control and optimization. The most common synthetic route, Fischer-Speier esterification, proceeds via an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of butyric acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of 2-heptanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester product. The removal of water is crucial as it drives the reversible reaction towards the formation of this compound.

Kinetic studies of similar esterification reactions provide insight into the reaction dynamics. For the synthesis of eugenol (B1671780) butyrate, the reaction was found to follow second-order kinetics. researchgate.net In enzymatic esterification processes, the kinetics are often modeled using the Ping-Pong Bi-Bi mechanism. researchgate.net This mechanism involves the enzyme binding to the first substrate (e.g., butyric acid) and releasing a product (water), followed by the binding of the second substrate (2-heptanol) and release of the final ester product. Such studies have also revealed that high concentrations of the acid substrate can lead to the inhibition of enzyme activity, a key consideration for process optimization. nih.govresearchgate.net

Microwave-assisted synthesis has been shown to influence the reaction mechanism, particularly by suppressing the reverse reaction (hydrolysis) that can be caused by residual moisture in the reactants or the water produced during esterification. researchgate.net This effect contributes to the higher yields observed compared to conventional heating, suggesting that microwaves may selectively heat components of the reaction mixture, such as the solid catalyst, creating localized hot spots that favor the forward reaction. researchgate.net

Purification and Isolation Techniques in Synthesis

Following the synthesis of this compound, a robust purification and isolation strategy is essential to obtain a product of high purity. The choice of technique depends on the scale of the synthesis and the nature of the impurities present.

For many applications, distillation is a primary method for purification. vulcanchem.comgoogle.com In a continuous industrial-scale process for a similar ester, the crude product is first separated from the aqueous layer via oil-water separation. vulcanchem.com This is followed by distillation and subsequent rectification, which can yield a product with purity exceeding 99%. vulcanchem.com For laboratory-scale synthesis, fractional distillation is effective for separating the ester from unreacted starting materials and byproducts with different boiling points. Bulb-to-bulb distillation (Kugelrohr) can also be employed, often as a preliminary purification step before chromatography. google.com

Chromatography is another widely used technique for achieving high purity. google.com Column chromatography using silica (B1680970) gel is a common method for separating the target ester from other components of the reaction mixture. google.com The crude product is loaded onto a silica gel column, and a solvent system (eluent), such as a hexane/diethyl ether mixture, is passed through the column to separate the compounds based on their polarity. google.com

Extraction is often used as an initial workup step. After the reaction is complete, the mixture can be diluted with an organic solvent, such as diethyl ether, and washed with water or a saturated sodium chloride solution (brine) to remove the acid catalyst and water-soluble impurities. mdpi.comgoogle.com The organic phase containing the crude ester is then dried over an agent like sodium sulfate (B86663) before the solvent is removed, typically using a rotary evaporator. google.com

The following table outlines the common purification techniques used in the synthesis of this compound and related compounds.

| Technique | Description | Application | Source |

| Distillation | Separation based on differences in boiling points. Includes fractional, simple, and bulb-to-bulb methods. | Primary purification for industrial and lab scales to remove volatile impurities and unreacted starting materials. | vulcanchem.com, , google.com |

| Rectification | A form of fractional distillation with multiple theoretical plates, used for achieving very high purity. | Final purification step in continuous industrial processes. | vulcanchem.com |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | High-purity separation in laboratory settings. | , google.com |

| Solvent Extraction | Partitioning of the product between two immiscible liquid phases (e.g., organic solvent and water). | Initial workup to remove water-soluble catalysts and byproducts. | mdpi.com, google.com |

| Oil-Water Separation | Simple decantation or separation of immiscible aqueous and organic layers. | Initial separation of the crude ester from the aqueous phase post-reaction. | vulcanchem.com |

Sensory and Olfactory Research of 2 Heptyl Butyrate

Odor Description and Profile Characterization

Fruity and Green Nuances

The most prominent characteristics of 2-heptyl butyrate (B1204436) are its fruity and green notes. thegoodscentscompany.comparchem.com It is described as possessing a general fruity aroma, which is a common trait for many ester compounds used in the flavor and fragrance industry. ontosight.ai This fruity character is often accompanied by fresh, green, and vegetable-like qualities. thegoodscentscompany.comfragranceu.com Some sources describe a tropical fruit character as part of its profile. In its flavor profile, it is noted to have green, fruity, pear, kiwi, and tropical banana peel characteristics.

Specific Notes (e.g., Walnut-like, Cheesy)

Beyond the primary fruity and green descriptors, 2-heptyl butyrate exhibits more specific and distinct olfactory notes. A notable characteristic is a walnut-like scent, which adds a nutty dimension to its profile. thegoodscentscompany.comthegoodscentscompany.com This is often mentioned in conjunction with a cheesy top note. thegoodscentscompany.comfragranceu.com The presence of a cheesy note is significant as it points to the contribution of the butyrate (butanoate) part of the molecule, as butyric acid and its esters are well-known for their association with cheesy and buttery aromas. vulcanchem.com This combination of fruity, green, nutty, and cheesy notes makes this compound a versatile compound in flavor and fragrance applications. thegoodscentscompany.comfragranceu.comvulcanchem.com

Table 1: Summary of Odor Descriptors for this compound

| Descriptor Category | Specific Notes | Source(s) |

|---|---|---|

| Primary | Fruity, Green | thegoodscentscompany.comfragranceu.comparchem.com |

| Secondary | Vegetable, Cheesy, Walnut, Fresh | thegoodscentscompany.comfragranceu.com |

| Concentration-Dependent | Soapy, Waxy, Cranberry, Melon (at 10,000 ppm) | vulcanchem.com |

| Concentration-Dependent | Cognac-like, Floral (at 5-10 ppm) | vulcanchem.com |

Quantitative Sensory Evaluation Methodologies

To systematically characterize the aroma profile of compounds like this compound, the field of sensory science employs several quantitative evaluation methodologies. While specific studies detailing the quantitative sensory analysis of this compound are not widely published, the methods used for similar flavor and fragrance compounds are well-established.

A primary method is Quantitative Descriptive Analysis (QDA) . e-jkfn.orgk-state.edu This technique involves a panel of trained human assessors who identify, describe, and quantify the sensory attributes of a product. k-state.edu For this compound, a QDA panel would first develop a lexicon of terms to describe its specific aroma notes (e.g., "fruity-apple," "green-leafy," "nutty-walnut," "cheesy-sharp"). k-state.edu Panelists would then rate the intensity of each of these attributes on a numerical scale. e-jkfn.org

These sensory data are often correlated with instrumental analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS) , which separates and identifies the volatile compounds present. e-jkfn.org By combining sensory panel data with GC analysis, researchers can establish a relationship between the chemical compound and its perceived flavor and aroma. researchgate.net Another related technique is GC-Olfactometry (GC-O) , where a human assessor sniffs the effluent from the gas chromatograph to identify the specific compounds responsible for particular aromas.

Correlation between Chemical Structure and Olfactory Perception

The olfactory perception of this compound is intrinsically linked to its molecular structure. As an ester, it is formed from the condensation of an alcohol (2-heptanol) and a carboxylic acid (butyric acid). vulcanchem.com Several structural features influence its characteristic smell.

The Ester Functional Group : The ester group (-COO-) is a primary determinant of the general "fruity" character of many aroma compounds, including this compound. ontosight.ai

Branching : this compound is a branched ester, with the ester linkage at the second carbon of the heptyl chain. This branching distinguishes it from its straight-chain isomer, n-heptyl butyrate. Branching in esters generally lowers the boiling point and can significantly alter the odor profile, often introducing different or more complex floral and fruity notes compared to their linear counterparts.

Stereochemistry : The structure of this compound contains a chiral center at the second carbon of the heptyl group, meaning it can exist as two different stereoisomers (R)-2-heptyl butyrate and (S)-2-heptyl butyrate. vulcanchem.com The interaction of aroma molecules with olfactory receptors in the nose is highly stereospecific. It is well-documented in sensory science that different enantiomers of a chiral compound can have drastically different odors or odor intensities. Therefore, the specific stereoisomeric composition of this compound can influence its perceived olfactory profile. vulcanchem.com The interaction between such structural variations and the vast array of human olfactory receptors determines the final perceived scent. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Heptanol (B47269) |

| This compound |

| Acetic acid |

| Butyric acid |

| Ethyl butyrate |

| Heptyl butyrate |

| Isobutyl acetate (B1210297) |

Applications and Industrial Relevance of 2 Heptyl Butyrate

Flavor and Fragrance Industry Research

2-Heptyl butyrate (B1204436) is recognized as a significant flavor and fragrance agent. thegoodscentscompany.com It is a colorless liquid characterized by a complex fruity aroma. ontosight.aithegoodscentscompany.com This profile makes it a versatile ingredient in the creation of sensory experiences for a wide range of consumer products. ulprospector.com

Table 1: Organoleptic Profile of 2-Heptyl Butyrate

| Property | Description |

|---|---|

| Odor Type | Fruity thegoodscentscompany.com |

| Odor Description | Fruity, green, vegetable, cheesy, walnut. thegoodscentscompany.comfragranceu.com Some sources also note fresh and walnut-like characteristics with a cheesy top note. fragranceu.comparchem.com |

| Flavor Profile | Fruity, floral, and slightly sweet. ontosight.ai |

As a flavoring agent, this compound is used to impart fruity and floral notes to various food and beverage products. ontosight.aiscientificlabs.co.ukscientificlabs.ie Its designation as FEMA Number 3981 signifies its status within the flavor industry. ontosight.ai Research and application have found it effective for adding freshness and a fruity-green aroma to imitation fruit flavors. chemicalbook.com Specific applications include enhancing the flavor profiles of:

Raspberry chemicalbook.com

Apricot chemicalbook.com

Melon chemicalbook.com

Plum chemicalbook.com

It is also used in floral and Violet type flavors. chemicalbook.com The typical concentration for use in finished food products is generally low, ranging from approximately 0.5 to 3 parts per million (ppm). chemicalbook.com

Pharmaceutical Research Applications

The potential for this compound in pharmaceutical research is an area of exploration, though it is less common than its use in the flavor and fragrance industry. ontosight.ai Research in this domain focuses on the physicochemical properties of esters and their potential roles in drug formulation and delivery. ontosight.aichemimpex.com

Esters like this compound have been investigated for their potential use as solubilizing agents or carriers in pharmaceutical formulations. ontosight.aichemimpex.com The principle is that such compounds can help to dissolve active pharmaceutical ingredients that have poor water solubility, which is a common challenge in drug development. google.com While the use of amphiphilic copolymers and other polymeric derivatives of fatty acids as solubilizing agents is a known strategy, specific research detailing this compound in this role is not extensively documented. chemimpex.comgoogle.com However, its classification as a fatty acid ester suggests it belongs to a class of compounds with properties suitable for such applications. foodb.cahmdb.ca

Research into advanced drug delivery systems aims to control the release of therapeutic agents to target specific sites in the body or to maintain drug levels over a prolonged period. ucl.ac.ukresearchgate.net While specific studies on the incorporation of this compound into such systems are limited, related research provides context for its potential. For instance, butyrate-prodrug polymeric micelles have been developed to release butyrate in the lower gastrointestinal tract. biorxiv.org These systems use an ester bond to link butyrate to a polymer backbone, protecting the active molecule until it reaches its target, where enzymes can cleave the bond. biorxiv.org This demonstrates a strategy where an ester linkage is fundamental to the drug delivery mechanism, a principle that could potentially be applied to esters like this compound in future research.

Regulatory Science and Safety Assessment of 2 Heptyl Butyrate

Food Additive Status and Regulatory Approvals

2-Heptyl butyrate (B1204436) is recognized and approved for use as a flavoring agent by major international and national regulatory agencies.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2-heptyl butyrate, under its chemical name butanoic acid, 1-methylhexyl ester, in 2002. nih.gov In this evaluation, the compound was assigned JECFA number 1144. nih.govfda.gov Based on the available scientific data, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". nih.gov

The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as "Generally Recognized as Safe" (GRAS). thegoodscentscompany.comfemaflavor.org The compound is listed as FEMA number 3981. nih.govfda.govthegoodscentscompany.comfemaflavor.org This status is based on a comprehensive review of scientific evidence by the FEMA Expert Panel, which affirms the safety of this compound for its intended use as a flavoring ingredient. thegoodscentscompany.com

In the United States, this compound is listed by the Food and Drug Administration (FDA) as a substance added to food. fda.gov It is categorized for use as a "flavoring agent or adjuvant". nih.govfda.gov

Regulatory Designations for this compound

| Regulatory Body | Designation/Number | Year of Evaluation/Publication |

| JECFA | No. 1144 | 2002 |

| FEMA | No. 3981 | GRAS Publication No. 20 |

| U.S. FDA | Flavoring Agent or Adjuvant | - |

Toxicological Research and Risk Assessment

The safety of this compound is supported by toxicological research on aliphatic esters and specific risk assessments of the compound itself.

Aliphatic esters, the chemical class to which this compound belongs, are generally considered to be of low toxicological concern. epa.gov Scientific bodies expect these substances to be metabolized into innocuous products in the human body. inchem.org This general understanding of the toxicology of aliphatic esters provides a basis for the safety assessment of individual compounds like this compound.

Risk assessments for flavoring agents often compare estimated daily intake levels with a "Threshold of Toxicological Concern" (TTC). For this compound, which falls into Structure Class I, the TTC is 1800 micrograms per person per day. thegoodscentscompany.com The Maximised Survey-derived Daily Intakes (MSDI) for this compound are estimated to be 3.00 micrograms per capita per day in both the European Union and the United States. thegoodscentscompany.com These intake levels are significantly below the established TTC, indicating a large margin of safety.

Intake and Safety Threshold Data for this compound

| Metric | Value | Region/Classification |

| Maximised Survey-derived Daily Intake (MSDI) | 3.00 µ g/capita/day | EU |

| Maximised Survey-derived Daily Intake (MSDI) | 3.00 µ g/capita/day | USA |

| Threshold of Toxicological Concern (TTC) | 1800 µ g/person/day | Structure Class I |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways

The conventional synthesis of 2-heptyl butyrate (B1204436) involves the esterification of 2-heptanol (B47269) and butyric acid, often using strong acid catalysts. While effective, this method presents challenges related to catalyst corrosivity (B1173158) and environmental concerns. jetir.org Consequently, research is increasingly focused on developing greener and more efficient synthetic routes.

A significant area of development is the use of enzymatic and biocatalytic methods. begellhouse.com Lipases, in particular, are being explored for their ability to catalyze esterification under milder conditions, reducing energy consumption and the formation of unwanted byproducts. vulcanchem.combegellhouse.com For instance, a mutant lipase (B570770) from Croceibacter atlanticus (LipCA) has shown high catalytic efficiency for producing esters at low temperatures (15–25°C) in solvent-free systems, achieving a 95% conversion rate. vulcanchem.com This approach not only offers a more environmentally friendly alternative but also aligns with the growing consumer demand for natural and "green" products. nih.gov

Microwave-assisted organic synthesis (MAOS) is another promising avenue. Research on the synthesis of heptyl butanoate has shown that microwave irradiation can lead to significantly higher product yields in shorter reaction times compared to conventional heating methods. mdpi.com This increased efficiency is attributed to the selective heating of the catalyst and the suppression of the reverse reaction (hydrolysis). mdpi.com Additionally, the use of solid acid catalysts, such as Amberlyst 15, in conjunction with microwave assistance, provides advantages like easy catalyst separation and reusability, further enhancing the sustainability of the process. jetir.orgtandfonline.com

Future research in this area will likely focus on optimizing these novel pathways, exploring new biocatalysts with enhanced stability and activity, and scaling up these green synthesis methods for industrial-scale production.

Exploration of Undiscovered Biological Activities

The known biological activity of 2-heptyl butyrate is primarily centered on its role as a semiochemical, particularly as an attractant for yellowjackets (Vespula species). acs.orgresearchgate.net It mimics the odor of ripe fruit, luring the insects to traps. acs.orgregulations.gov However, the broader biological potential of this compound and other alkyl esters remains largely unexplored.

Recent studies have begun to investigate the antimicrobial and other bioactive properties of various alkyl esters. For example, research on phenolic acid alkyl esters has demonstrated that their antimicrobial and antioxidant activities can increase with the length of the alkyl chain. scispace.comagriculturejournals.cz Similarly, alkyl esters of ferulic acid have shown antibacterial properties against foodborne pathogens. nih.gov These findings suggest that this compound, as an alkyl ester, may possess similar, yet undiscovered, biological activities.

One study identified heptyl 2-methylbutyrate, a structurally related compound, as having biological activity against Paenibacillus larvae, the causative agent of American Foulbrood in honeybees. researchgate.net This opens the possibility that this compound could have applications in agriculture or veterinary medicine as an antimicrobial agent.

Furthermore, some research points to the involvement of related compounds in quorum sensing, a form of bacterial communication. mdpi.com For instance, 2-heptyl-3-hydroxy-4(1H)-quinolone is a signaling molecule in Pseudomonas aeruginosa. mdpi.com While no direct link has been established for this compound, the structural similarities warrant further investigation into its potential role in modulating bacterial behavior.

Future research will likely involve screening this compound against a wider range of microorganisms and cell lines to uncover potential therapeutic or agricultural applications. Structure-activity relationship studies will also be crucial in understanding how its chemical structure contributes to any observed biological effects. rsc.org

Advanced Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of this compound are essential for quality control in the flavor industry, for monitoring its presence in environmental samples, and for studying its biological roles. The primary analytical techniques for this purpose are gas chromatography (GC) and mass spectrometry (MS). analytice.com

For trace-level detection, especially in complex matrices like air or insect traps, Solid-Phase Microextraction (SPME) coupled with GC-MS is an effective method. This technique allows for the pre-concentration of the analyte, enhancing sensitivity. To ensure accuracy in quantification, calibration curves using synthetic standards and the use of internal standards, such as deuterated esters, are employed to correct for matrix effects.

As the demand for more comprehensive analysis of complex samples grows, multidimensional analytical techniques are gaining prominence. unime.it Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly higher separation power than conventional one-dimensional GC, which is particularly useful when analyzing complex mixtures where co-elution of compounds can be a problem. unime.it

Liquid chromatography (LC), often coupled with mass spectrometry (LC-MS), provides another powerful tool for the analysis of esters, especially in food matrices. fediol.eumdpi.com While direct analysis of esters by LC-MS can be challenging due to the large number of potential compounds and the limited availability of standards, indirect methods involving the cleavage of the ester and quantification of the resulting alcohol and acid are well-established. fediol.eufediol.eu

Future advancements in this area are expected to focus on the development of faster and more sensitive analytical methods. This includes the improvement of direct LC-MS methods through the synthesis of more internal standards and the application of high-resolution mass spectrometry for more accurate identification. Additionally, the development of biosensors and other rapid screening techniques could provide real-time monitoring capabilities for specific applications. nih.gov

Sustainable Production and Environmental Considerations

The move towards sustainable production is a key trend across the chemical industry, and the synthesis of flavor esters like this compound is no exception. trilogyflavors.com The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the production of these compounds. nih.govtrilogyflavors.com

As mentioned earlier, enzymatic synthesis and the use of heterogeneous catalysts are at the forefront of sustainable production methods. jetir.orgbegellhouse.com These approaches minimize the use of harsh chemicals and reduce energy consumption. vulcanchem.comjetir.org For example, using immobilized enzymes allows for their reuse, making the process more cost-effective and environmentally friendly. begellhouse.com Solvent-free reaction systems further contribute to the green credentials of these synthetic routes. tandfonline.com

The environmental fate of this compound is also an important consideration. As a naturally occurring compound, it is expected to be biodegradable. regulations.gov Its use in insect traps is considered to have minimal environmental impact due to the low application rates and its non-toxic mode of action. epa.gov The U.S. Environmental Protection Agency (EPA) has classified this compound as a biochemical pesticide with minimal toxicity to humans and the environment. regulations.gov

Future research will continue to focus on optimizing green synthetic pathways to make them economically competitive with traditional methods. Life cycle assessments will be crucial to fully evaluate the environmental footprint of different production routes. Furthermore, continued monitoring and research into the environmental fate and potential long-term ecological effects of this compound will ensure its continued safe use.

Q & A

Q. What are the established synthesis methods for 2-heptyl butyrate in microbial systems?

Microbial co-culture strategies using engineered E. coli strains are effective. For example, co-culturing butyrate- and alcohol-producing strains (e.g., E. coli EB243ΔadhE2::yciAh and EB243) optimizes ester synthesis via shared metabolic pathways. Key parameters include pH (5.5–6.0), aeration (0.3–1 vvm), and strain inoculation ratios (e.g., 1:4 butyrate:butanol strains). Glucose serves as the primary carbon source, with fermentation monitored via OD600 and residual substrate analysis .

Q. How is this compound characterized and quantified in experimental settings?

Gas chromatography-mass spectrometry (GC-MS) is standard for identification and quantification. Retention indices and mass spectral matching with synthetic standards (e.g., (R)-2-heptyl butyrate) confirm identity. For real-time analysis, proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) with sub-second integration intervals improves temporal resolution in dynamic systems like breath or fermentation off-gas .

Advanced Research Questions

Q. How can metabolic engineering optimize this compound production in E. coli?

Strategies include:

- Gene knockouts : Deleting adhE2 to block competing pathways (e.g., ethanol production) and redirect flux toward butyrate .

- Plasmid overexpression : Introducing yciAh (acyl-CoA hydrolase) to enhance butyrate availability .

- NADH balancing : Adjusting aeration to oxidize excess NADH in adhE2-deficient strains, critical for sustaining ATP production .

- Co-culture ratios : Optimizing strain ratios (e.g., 1:4 vs. 1:8) to balance butyrate and alcohol precursor supply .

Q. What strategies resolve contradictions in pH and aeration effects on this compound yield?

- pH optimization : pH 5.8 maximizes glucose consumption and minimizes butyrate/butanol inhibition, whereas pH <5.5 halts microbial growth .

- Aeration control : A two-stage strategy (e.g., 0.5 vvm initially for growth, then 0.1 vvm for alcohol synthesis) balances oxygen-dependent pathways. Higher aeration (0.75–1 vvm) reduces biomass but maintains ester production .

- Dynamic modeling : Use equations incorporating OD, strain ratio (e.g., ), and glucose uptake rates to predict optimal conditions .

Q. How do co-culture dynamics influence this compound synthesis efficiency?

- Inoculum timing : Staggered inoculation of butyrate- and alcohol-producing strains prevents competition for shared precursors (e.g., butyryl-CoA) .

- Nutrient partitioning : Adjusting glucose feeding rates ensures both strains maintain balanced growth (OD600 ~16–17 in bioreactors) .

- Metabolic cross-talk : Real-time monitoring of byproducts (e.g., acetate) identifies inhibitory thresholds, guiding medium supplementation .

Q. What analytical methods address discrepancies in quantifying this compound during fermentation?

- Calibration curves : Use synthetic this compound standards to correct for matrix effects in GC-MS .

- Integration parameters : For PTR-TOF-MS, 0.125–0.25 sec integration intervals capture breath/respiration dynamics without signal noise .

- Internal standards : Deuterated analogs (e.g., d4-butyrate) improve accuracy in complex biological samples .

Methodological Notes

- Experimental design : Include negative controls (e.g., uninoculated media) and technical replicates to distinguish microbial activity from abiotic esterification .

- Data validation : Cross-reference GC-MS results with nuclear magnetic resonance (NMR) for structural confirmation, especially for chiral variants like (R)-2-heptyl butyrate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。